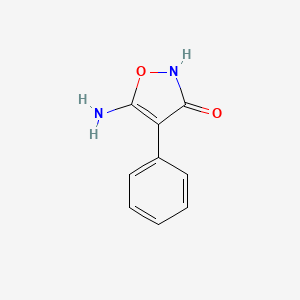
5-Amino-4-phenylisoxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-phenylisoxazol-3(2H)-one is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of an amino group at the 5-position and a phenyl group at the 4-position of the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-phenylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate to form 4-phenyl-3-hydrazino-2-butanone, which then undergoes cyclization in the presence of hydroxylamine to yield the desired isoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-phenylisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-nitro-4-phenylisoxazol-3(2H)-one.
Reduction: Formation of 5-amino-4-phenylisoxazolidine.
Substitution: Formation of 4-substituted phenyl derivatives.
Scientific Research Applications
5-Amino-4-phenylisoxazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory and anticancer agents.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic properties.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4-phenylisoxazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and phenyl groups allows for specific binding interactions, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Phenylisoxazol-3(2H)-one: Lacks the amino group at the 5-position.
5-Amino-3-methylisoxazol-4(2H)-one: Has a methyl group instead of a phenyl group at the 4-position.
5-Amino-4-(p-tolyl)isoxazol-3(2H)-one: Contains a p-tolyl group instead of a phenyl group.
Uniqueness
5-Amino-4-phenylisoxazol-3(2H)-one is unique due to the combination of the amino and phenyl groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
878-88-6 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-amino-4-phenyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H8N2O2/c10-8-7(9(12)11-13-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,12) |
InChI Key |
JKAAEJFCZAZVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ONC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



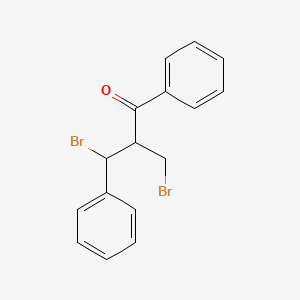
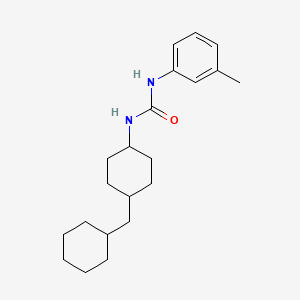
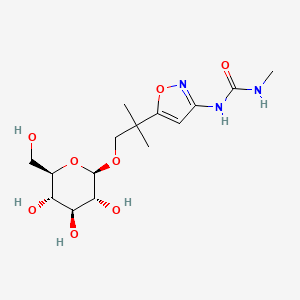
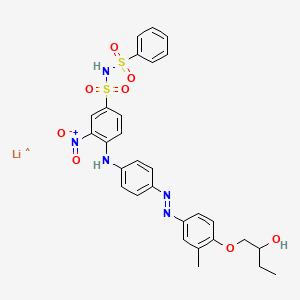
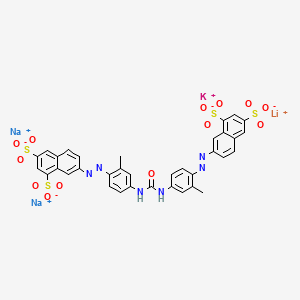
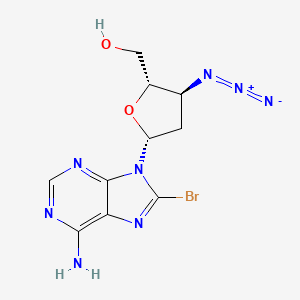
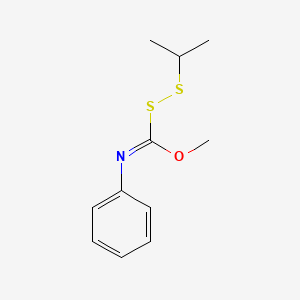


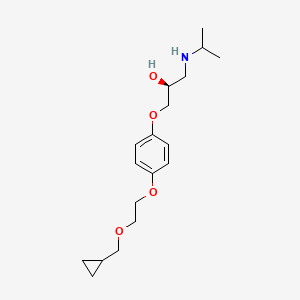


![[3,3-Dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate](/img/structure/B12789655.png)
